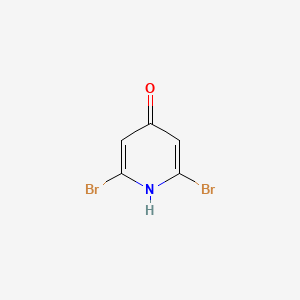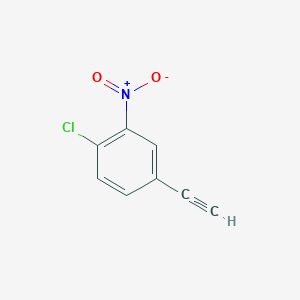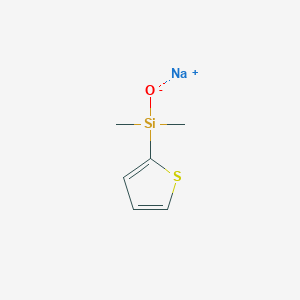
Methyl 2-amino-5-bromo-4-chlorobenzoate
Übersicht
Beschreibung
“Methyl 2-amino-5-bromo-4-chlorobenzoate” is a chemical compound with the CAS Number: 765211-09-4. It has a linear formula of C8H7BrClNO2 . The molecular weight of this compound is 264.51 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 . This code represents the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .Wissenschaftliche Forschungsanwendungen
Synthesis of Chemical Compounds
- Methyl 2-amino-5-bromo-4-chlorobenzoate is used in the synthesis of various chemical compounds. For instance, it is an intermediate in the synthesis of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid, a component in the production of the enterokinetic agent Rlo8512 (Willemsens et al., 2004).
Solubility and Thermodynamic Modeling
- The compound is also important in studies related to solubility and thermodynamic modeling. For example, research on 2-amino-4-chlorobenzoic acid in various organic solvents provides valuable insights for optimizing purification processes (Li et al., 2017).
Pharmacological Research
- In pharmacological research, derivatives of this compound, like 2-amino-3-(4-chlorobenzoyl)-4-[(4-arylpiperazin-1-yl)methyl]-5-substituted-thiophenes, are studied for their potential as allosteric enhancers of the A1 adenosine receptor (Romagnoli et al., 2012).
Synthesis of Amino Acids
- The compound is also used in the synthesis of amino acids. For example, the reaction with nitrohaloimidazoles leads to the formation of various N-substituted amino acids (Kochergin et al., 1999).
Anti-Inflammatory and Analgesic Activities
- Studies have also investigated the anti-inflammatory and analgesic activities of related compounds. For instance, 2-arylamino 4-(4-chlorophenyl) thiazole-5-acetic acids/esters show significant anti-inflammatory and analgesic activities (Attimarad & Bagavant, 1999).
Antimicrobial Properties
- The compound has applications in the development of antimicrobial agents. For example, novel complexes of 3-Amino-2-Methyl-7-Chloro-Quinazolin 4(3H)-One, derived from methyl 2-amino-4-chlorobenzoate, show considerable activity against various microorganisms (Osarodion, 2020).
Organic Nonlinear Optical Material
- Additionally, it is involved in the synthesis of materials for optoelectronics. For instance, 2-Amino 4-methylpyridinium 3-chlorobenzoate, a related compound, is explored for its potential in optoelectronics device applications (Babu et al., 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302 , which means it is harmful if swallowed. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .
Eigenschaften
IUPAC Name |
methyl 2-amino-5-bromo-4-chlorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrClNO2/c1-13-8(12)4-2-5(9)6(10)3-7(4)11/h2-3H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPXIVPLXMVFFKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1N)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80700955 | |
| Record name | Methyl 2-amino-5-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765211-09-4 | |
| Record name | Methyl 2-amino-5-bromo-4-chlorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80700955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzyl]amine hydrochloride](/img/structure/B1395806.png)


![tert-butyl N-[(4-phenylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B1395810.png)




![3-{2-[(tert-Butoxycarbonyl)amino]ethyl}phenylboronic acid](/img/structure/B1395817.png)
